molecular formula C10H20N2O3S B087210 Valyl-Methionine CAS No. 14486-09-0

Valyl-Methionine

Cat. No. B087210
CAS RN: 14486-09-0
M. Wt: 248.34 g/mol
InChI Key: YSGSDAIMSCVPHG-YUMQZZPRSA-N
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Description

Synthesis Analysis

Valyl-Methionine is synthesized in vivo during protein synthesis. A study by Chattapadhyay, Pelka, and Schulman (1990) demonstrated that in Escherichia coli, the anticodon sequence of tRNA dictates the identity of the amino acid attached to the initiator tRNA, leading to the incorporation of amino acids like valine and methionine into proteins (Chattapadhyay, Pelka, & Schulman, 1990).

Molecular Structure Analysis

The molecular structure of Valyl-Methionine has been studied extensively through vibrational spectroscopic characterization. Çelik et al. (2020) conducted a comprehensive study using quantum chemical and molecular docking techniques, providing insights into the compound's molecular electrostatic potential and conformational analysis (Çelik, Ozel, Durak, & Akyuz, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of Valyl-Methionine have been explored through studies on oxidative radiolysis. Archirel, Houée-Levin, and Marignier (2019) investigated the oxidative radiolysis process of Valyl-Methionine in water, highlighting how different species yield products with varying absorption spectra and concentration effects (Archirel, Houée-Levin, & Marignier, 2019).

Physical Properties Analysis

Research on the physical properties of Valyl-Methionine, particularly in the context of its role in protein structure and interactions, has been documented. For instance, Virrueta, O’Hern, and Regan (2016) explored the structural versatility of methionine, a component of Valyl-Methionine, in protein cores and interfaces (Virrueta, O’Hern, & Regan, 2016).

Chemical Properties Analysis

The chemical behavior of Valyl-Methionine is influenced by its constituent amino acids. Brosnan, Brosnan, Bertolo, and Brunton (2007) highlighted the unique metabolic functions of methionine, such as its conversion to S-adenosylmethionine and its role in methylation reactions (Brosnan, Brosnan, Bertolo, & Brunton, 2007).

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking : A study by Çelik et al. (2020) explored the vibrational spectroscopic characteristics of Val-Met. They used quantum chemical calculations and molecular docking studies to analyze its properties, including molecular electrostatic potential and hydrogen bonding, which are crucial for understanding its behavior in biological systems. This research is significant for drug design and molecular modeling (Çelik, Ozel, Durak, & Akyuz, 2020).

  • Role in tRNA Aminoacylation : Research by Hountondji et al. (2002) demonstrated the crucial role of Valyl-tRNA synthetase (ValRS) in the fidelity of tRNA aminoacylation in Escherichia coli. The study emphasized the importance of specific amino acids, including Val-Met, in the accurate synthesis of proteins, highlighting its fundamental role in molecular biology (Hountondji, Lazennec, Beauvallet, Dessen, Pernollet, Plateau, & Blanquet, 2002).

  • S-Adenosyl-L-methionine (SAMe) Research : Bottiglieri (2002) reviewed the role of SAMe, a key metabolite related to methionine, in various physiological processes and its therapeutic potential in conditions like depression, dementia, and liver disease. This research underscores the broader implications of methionine-related compounds in health and disease (Bottiglieri, 2002).

  • BDNF Val66Met Polymorphism Studies : Studies have shown the impact of a specific polymorphism involving Val and Met (Val66Met) in the brain-derived neurotrophic factor (BDNF) gene on human memory, anxiety-related behaviors, and susceptibility to psychiatric disorders like schizophrenia and bipolar disorder (Chen et al., 2006; Egan et al., 2003; Kim et al., 2008).

  • Protein Synthesis Initiation with Non-Methionine Amino Acids : Research by Chattapadhyay, Pelka, & Schulman (1990) investigated the initiation of protein synthesis with non-methionine amino acids, including Val, revealing insights into the flexibility and regulation of protein synthesis mechanisms (Chattapadhyay, Pelka, & Schulman, 1990).

  • Methionine's Role in Proteins : Aledo (2019) discussed the diverse roles of methionine in proteins, beyond its function in the initiation of translation, such as its antioxidant properties and influence on protein structure and function (Aledo, 2019).

  • Methionine/Valine-Depleted Enteral Nutrition in Tumor-Bearing Rats : A study by He et al. (2003) explored the impact of methionine/valine-depleted nutrition on RNA, DNA, and protein metabolism in tumor-bearing rats, providing insights into the potential of dietary manipulation for cancer therapy (He, Cao, Chen, Pan, & Zhou, 2003).

Future Directions

Research on methionine and its derivatives like Valyl-Methionine could focus on enhancing its content in food sources for better nutritional value . For instance, in silkworms, methionine has been reported to be upregulated when reared on formula feed . This suggests potential directions for formula feed optimization in factory-raised silkworms .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGSDAIMSCVPHG-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Valyl-Methionine

CAS RN

14486-09-0
Record name Valylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Celik, A E. Ozel, V Durak, S Akyuz - Spectroscopy Letters, 2020 - Taylor & Francis
… In this study, valyl-methionine dipeptide (Val-Met), a breakdown product of protein digestion … Four different valyl-methionine conformations were formed, using the geometric parameters …
Number of citations: 9 www.tandfonline.com
FX Wang, K Chen, FQ Huang, RN Alolga, J Ma… - Journal of …, 2020 - Springer
… of inositol phosphate, homocysteine and valyl-methionine in the CSF of the SCNSL patients … , hypoxanthine, creatinine, valyl-methionine, and homocysteine were down-regulated in the …
Number of citations: 18 link.springer.com
E Bhattacharya, S Mandal Biswas - International Journal of Fruit …, 2021 - Taylor & Francis
… indica fruit pulp indicated the presence of tartaric acid as the main bioactive compound in the methanol fraction, whereas amino acids and metabolites, such as valyl-methionine, alpha–…
Number of citations: 2 www.tandfonline.com
W Wang, Q Feng, J Wang, S Wu, G Qi, H Zhang - Journal of Proteomics, 2021 - Elsevier
… levels, we performed a metabolomic analysis which revealed that serum samples from different groups displayed differences in the levels of dipeptides, among which valyl-methionine …
Number of citations: 2 www.sciencedirect.com
Q Chen, H Xiang, Y Zhao, S Chen, Q Cai, Y Wu… - Food Research …, 2023 - Elsevier
… From 6 to 12 days, most amino acids were negatively correlated with the dipeptides (valyl-methionine, gamma-glutamylleucine, tryptophyl-glutamine, arginyl-valine, and tryptophyl-lysine…
Number of citations: 1 www.sciencedirect.com
A Janak - 2023 - search.proquest.com
Early-onset colorectal cancer (EO-CRC) occurring in individuals under age 50 is rapidly increasing globally. In comparison, later-onset colorectal cancer (LO-CRC) incidence has …
Number of citations: 2 search.proquest.com
G Burlinska, J Michalik, K Bobrowski - Radiation Physics and Chemistry, 1994 - Elsevier
The radicals formed on γ-radiolysis of several methionine containing peptides in the polycrystalline state at 77 K and their reactions on subsequent warming over the temperature range …
Number of citations: 8 www.sciencedirect.com
Y Zhai, X Zhou, X Wang - Therapeutic Advances in Medical …, 2022 - journals.sagepub.com
Primary central nervous system lymphoma (PCNSL) is a rare and highly aggressive extranodal type of non-Hodgkin lymphoma. After the introduction and widespread use of high-dose-…
Number of citations: 2 journals.sagepub.com
K Bobrowski, C Schöneich, J Holcman… - Journal of the Chemical …, 1991 - pubs.rsc.org
The OH radical induced oxidation of methionine-containing peptides results in significantly different decarboxylation yields upon variation of the location of the methionine unit with …
Number of citations: 62 pubs.rsc.org
AS Noguerola, B Murugaverl, KJ Voorhees - Journal of the American …, 1992 - Elsevier
Methionyl-leucine, leucyl-methionine, phenylalanyl-leucine, and leucyl-phenylalanine have been analyzed to determine dipeptide fragmentation mechanisms in Curie-point pyrolysis …
Number of citations: 24 www.sciencedirect.com

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